2-(2,6-Dihydroxy-4-methylphenyl)-5-methylbenzene-1,3-diol

Description

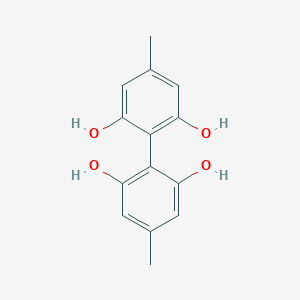

2-(2,6-Dihydroxy-4-methylphenyl)-5-methylbenzene-1,3-diol is a polyphenolic compound featuring a central benzene ring substituted with a 5-methyl group and a 2,6-dihydroxy-4-methylphenyl moiety. This structure places it within the family of alkylated resorcinol derivatives, characterized by hydroxyl and methyl substituents that influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name |

2-(2,6-dihydroxy-4-methylphenyl)-5-methylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-7-3-9(15)13(10(16)4-7)14-11(17)5-8(2)6-12(14)18/h3-6,15-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFCUJYSLXJMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C2=C(C=C(C=C2O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dihydroxy-4-methylphenyl)-5-methylbenzene-1,3-diol typically involves the hydroxylation of methyl-substituted benzene derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like iron or copper salts. The reaction conditions often require controlled temperatures and pH levels to ensure selective hydroxylation at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency and selectivity of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dihydroxy-4-methylphenyl)-5-methylbenzene-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Dihydroxy derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

2-(2,6-Dihydroxy-4-methylphenyl)-5-methylbenzene-1,3-diol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antioxidant properties and effects on cellular processes.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dihydroxy-4-methylphenyl)-5-methylbenzene-1,3-diol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins involved in oxidative stress and inflammation.

Pathways Involved: It may modulate signaling pathways related to cell survival, apoptosis, and immune responses.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several synthesized derivatives:

Key Observations :

- Substituent Position Effects: The target compound’s 2,6-dihydroxy-4-methylphenyl group introduces steric hindrance and hydrogen-bonding capacity, distinguishing it from simpler analogs like orcinol. This may enhance its solubility in polar solvents compared to geranylated derivatives (e.g., compound 5 in ) .

Functional and Reactivity Differences

- Antifungal Activity : Geranylated analogs (e.g., compound 26 in ) exhibit activity against Botrytis cinerea, with yields up to 28%. The target’s additional hydroxyl groups may enhance binding to fungal enzymes .

- Antioxidant Capacity : DFT studies on benzofuran-stilbene hybrids reveal that hydroxyl group positioning significantly impacts radical scavenging. The target’s 2,6-dihydroxy configuration may rival these hybrids in H-atom donation efficiency .

- Stability : Alkaline cleavage studies on lignin β-O-4 models () suggest that steric protection from methyl groups (as in the target) could reduce degradation rates compared to less substituted analogs .

Q & A

Q. What are the recommended methodologies for synthesizing 2-(2,6-Dihydroxy-4-methylphenyl)-5-methylbenzene-1,3-diol with high purity?

- Methodological Answer : Synthesis typically involves multi-step phenolic coupling reactions under controlled acidic or basic conditions. A modified procedure inspired by benzimidazole derivatives (e.g., condensation of diaminobenzene derivatives with aldehydes under nitrogen atmosphere ) can be adapted. Use HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) to verify purity . Orthogonal design methods (e.g., Taguchi or factorial designs) optimize reaction parameters like temperature, solvent ratio, and catalyst loading to minimize side products .

Q. How can structural characterization of this compound be validated experimentally?

- Methodological Answer : Combine spectroscopic techniques:

- UV-Vis/FTIR : Identify phenolic O–H (3200–3600 cm⁻¹) and aromatic C–C stretching (1450–1600 cm⁻¹).

- NMR : Use ¹H/¹³C NMR to resolve methyl groups (δ ~2.1–2.5 ppm) and aromatic protons (δ ~6.0–7.5 ppm). Compare with structurally similar dihydroresveratrol analogs .

- XRD : Confirm crystalline structure via single-crystal X-ray diffraction if crystallizable .

Q. What experimental conditions affect the compound’s stability during storage?

- Methodological Answer : Stability studies should assess:

- pH sensitivity : Degradation via hydrolysis in acidic/basic conditions (test pH 3–9).

- Thermal stability : Accelerated aging at 40–60°C for 4–8 weeks, monitored via TGA/DSC .

- Light exposure : UV-Vis spectroscopy pre/post UV irradiation to detect photooxidation .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., resveratrol derivatives ):

- Antioxidant activity : DPPH/ABTS radical scavenging (EC₅₀ determination).

- Enzyme inhibition : Fluorescence-based assays for kinases or oxidases (e.g., IC₅₀ against COX-2 ).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2 or MCF-7) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s reactivity in catalytic systems?

- Methodological Answer : Use quantum chemical calculations (DFT) to:

- Map electron density distribution (HOMO-LUMO gaps) to predict sites for electrophilic substitution .

- Simulate transition states for coupling reactions (e.g., Fukui indices for radical stability ).

Validate with experimental kinetics (e.g., Arrhenius plots from temperature-dependent reaction rates ).

Q. What strategies resolve contradictions in observed vs. predicted solubility data?

- Methodological Answer : Apply statistical contradiction analysis:

- Design of Experiments (DoE) : Full factorial design to test solvent polarity, temperature, and ionic strength interactions .

- Hansen Solubility Parameters : Compare experimental solubility in solvents (e.g., DMSO vs. ethanol) with HSPiP software predictions .

- Microscopy : SEM/EDS to detect polymorphic forms affecting solubility .

Q. How does substituent position influence tautomeric equilibria in aqueous solutions?

- Methodological Answer : Deploy pH-dependent ¹H NMR (pD 2–12) to monitor keto-enol tautomerism. Correlate with computational MD simulations (e.g., free energy barriers in explicit solvent models ). Use UV-Vis titration to determine pKa values of hydroxyl groups .

Q. What advanced separation techniques improve yield in complex reaction mixtures?

- Methodological Answer :

- Membrane separation : Nanofiltration (MWCO 200–500 Da) to isolate target molecules from oligomeric byproducts .

- Preparative HPLC : Gradient elution with C18 columns and trifluoroacetic acid modifier for peak resolution .

- Crystallization screening : High-throughput screening (e.g., Crystal16) to identify optimal co-solvents .

Future Directions & Integration with Emerging Technologies

Q. Can AI-driven platforms accelerate reaction optimization for derivatives of this compound?

- Methodological Answer : Yes. Platforms like COMSOL Multiphysics integrated with ML algorithms can:

- Predict optimal reaction pathways via Bayesian optimization .

- Automate parameter tuning (e.g., flow rates in continuous reactors) using reinforcement learning .

- Validate predictions with robotic liquid handlers for high-throughput experimentation .

Q. How to design multi-functional analogs for targeted drug delivery systems?

- Methodological Answer :

Combine structure-activity relationship (SAR) studies with molecular docking (e.g., AutoDock Vina) to: - Modify methyl/hydroxyl groups to enhance blood-brain barrier permeability .

- Conjugate with PEGylated nanoparticles for sustained release (characterize via DLS/ζ-potential ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.